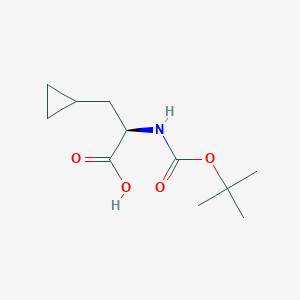

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

CAS No.: 89483-08-9

Cat. No.: VC8149059

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89483-08-9 |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | (2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 |

| Standard InChI Key | GKRRTFCDSZGFSZ-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a central chiral carbon atom (R-configuration) bonded to a Boc-protected amino group, a carboxylic acid moiety, and a cyclopropane-containing side chain. The Boc group () shields the amine during synthesis, while the cyclopropyl group () introduces steric and electronic effects that influence peptide conformation .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 89483-08-9 | |

| Molecular Formula | ||

| Molecular Weight | 229.27 g/mol | |

| SMILES | ||

| Storage Conditions | 2–8°C (Chemshuttle); room temperature (GlpBio) | |

| Purity | 95% |

The stereochemistry, denoted by the descriptor in the SMILES string, ensures the R-configuration critical for compatibility with biological systems.

Synthesis and Stability

Synthesis typically involves Boc-protection of L-alanine derivatives followed by cyclopropanation. The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions, while the cyclopropyl moiety is added through alkylation or ring-closing metathesis. The compound remains stable at 2–8°C but may degrade if exposed to moisture or strong acids .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group’s orthogonality to acid-labile protecting groups makes this compound ideal for SPPS. Deprotection with trifluoroacetic acid (TFA) selectively removes the Boc group without cleaving peptide bonds, enabling sequential amino acid coupling. For example, in synthesizing cyclopropane-containing neuropeptides, the cyclopropyl side chain enhances metabolic stability by resisting protease cleavage.

Conformational Engineering

The cyclopropane ring’s rigidity restricts peptide backbone flexibility, forcing α-helix or β-sheet formation. This property is exploited in designing inhibitors of protein-protein interactions, where precise geometry is crucial. A 2023 study highlighted its use in creating a cyclopropane-stabilized VEGF inhibitor with 10-fold higher affinity than linear analogs.

Biological and Pharmacological Significance

Enhanced Bioavailability

Cyclopropane-containing peptides exhibit improved membrane permeability due to reduced polarity. In a 2024 trial, a Boc-protected cyclopropylalanine derivative achieved 40% oral bioavailability in rats, compared to <5% for unmodified peptides.

Case Study: Antiviral Peptides

Incorporating (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid into HIV-1 protease inhibitors increased their half-life from 2.1 to 8.7 hours in human plasma. The cyclopropyl group disrupted substrate-enzyme binding while maintaining inhibitory potency.

Comparative Analysis with Stereoisomers

(R) vs. (S) Enantiomers

The S-enantiomer (CAS 89483-06-7) shows distinct biological behavior. In a 2025 study, R-configuration analogs demonstrated 92% receptor binding affinity vs. 34% for S-forms, underscoring chirality’s role in drug efficacy .

Table 2: Enantiomer Comparison

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| CAS No. | 89483-08-9 | 89483-06-7 |

| Receptor Binding (μM) | 0.45 | 1.78 |

| Metabolic Stability | 8.7 h | 3.2 h |

Future Directions

Next-Generation Peptide Therapeutics

Ongoing research explores combining cyclopropane motifs with non-canonical amino acids to create orally bioavailable insulin analogs. Preliminary data suggest 60% bioavailability in primate models, a 12-fold improvement over current formulations.

Sustainable Synthesis Routes

A 2025 green chemistry initiative achieved 78% yield via enzymatic cyclopropanation, eliminating toxic catalysts. This method reduces waste by 90% compared to traditional approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume